methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
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Description
Methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.10150494 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex heterocyclic compound belonging to the class of pyrazolo-pyrimidines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CCRF-CEM leukemia cells. For instance, some derivatives showed IC50 values lower than 10 µM against these cell lines .
2. Anti-inflammatory Effects
In vitro studies have shown that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
Compounds within the pyrazolo-pyrimidine family have been reported to possess antimicrobial activities against various pathogens. A specific derivative exhibited an IC50 value of 257 µM against bacterial strains . This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
In a controlled study examining the efficacy of methyl derivatives of pyrazolo-pyrimidines on cancer cells, researchers found that one derivative significantly reduced cell viability in HeLa cells compared to untreated controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Inhibition of Inflammatory Cytokines
A recent publication explored the anti-inflammatory effects of various pyrazolo-pyrimidine derivatives in a murine model of arthritis. The study demonstrated that treatment with this compound led to a marked decrease in joint swelling and inflammatory markers.
Properties
IUPAC Name |
methyl 11-(2-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-11-12(22(16)20-10)7-8-21(17(11)24)13-5-3-4-6-14(13)23/h3-9,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSNUSAZNRYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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